Terbuthylazine

Catalog No.
S562426
CAS No.
5915-41-3
M.F
C9H16ClN5
M. Wt
229.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbuthylazine

CAS Number

5915-41-3

Product Name

Terbuthylazine

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H16ClN5

Molecular Weight

229.71 g/mol

InChI

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)

InChI Key

FZXISNSWEXTPMF-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 5.0 mg/L at 20 °C
In water, 9 mg/L at 25 °C, pH 7.4
In acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/L, 25 °C)
Dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/L
Toluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °C

Synonyms

Click 500 SC, Gardoprim, terbuthylazine, terbutylazine, terbythylazine

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C

The exact mass of the compound Terbuthylazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.96e-05 min water, 5.0 mg/l at 20 °cin water, 9 mg/l at 25 °c, ph 7.4in acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/l, 25 °c)dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/ltoluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °c. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Triazine herbicides -> Chlorotriazine herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Terbuthylazine is a selective, systemic chloro-s-triazine herbicide primarily used for pre-emergence control of a wide range of broadleaf and grassy weeds in crops like maize and sorghum. Its mechanism of action involves inhibiting photosynthesis at photosystem II, a characteristic it shares with other triazines such as atrazine and simazine. As a soil-applied herbicide, its efficacy and environmental behavior are dictated by key physicochemical properties, including water solubility and soil sorption, which are critical considerations for procurement in agricultural and industrial settings.

Direct substitution of Terbuthylazine with other triazines like atrazine or simazine is often unviable due to significant differences in environmental fate and herbicidal specificity. Factors such as water solubility and soil sorption coefficients (Koc) differ substantially, directly impacting a formulation's leaching potential and residual activity. For example, atrazine's higher water solubility makes it more prone to runoff and groundwater contamination, a key reason for its use restrictions in many regions. Furthermore, studies show that while efficacy on broadleaf weeds may be similar, Terbuthylazine can offer superior control of certain grass species compared to atrazine, making the choice of active ingredient critical for achieving desired weed management outcomes and meeting environmental stewardship goals.

Reduced Leaching Potential: Lower Water Solubility Compared to Atrazine

Terbuthylazine exhibits significantly lower water solubility compared to atrazine, a critical factor for reducing off-target movement and potential groundwater contamination. [cite: REFS-1] One comparative analysis reports the water solubility of terbuthylazine as 8.5 mg/L (at 20 °C, pH 7), which is approximately 4 times lower than that of atrazine, reported at 33 mg/L under similar conditions. [cite: REFS-1] This lower solubility contributes to reduced mobility in the soil profile.

Evidence DimensionWater Solubility (at 20-22 °C, pH 7)
Target Compound Data8.5 mg/L for Terbuthylazine
Comparator Or Baseline33 mg/L for Atrazine
Quantified Difference~74% lower solubility than Atrazine
ConditionsAqueous solution at pH 7, 20-22 °C.

Lower water solubility is a key procurement factor for use in environmentally sensitive areas or regions with coarse soils, as it directly correlates with a lower risk of leaching into groundwater.

Enhanced Soil Persistence for Extended Residual Control

In field studies comparing persistence in agricultural soils, Terbuthylazine demonstrates substantially longer residual activity than atrazine. [cite: REFS-1] One field experiment found that while atrazine residues persisted for approximately 5 months (until corn harvest), residues of Terbuthylazine were still measurable at 17 months, indicating it was retained in the soil at least twice as long as atrazine under the same conditions. [cite: REFS-1] This extended persistence provides a longer window of pre-emergent weed control from a single application.

Evidence DimensionResidue Persistence in Field Soil
Target Compound DataMeasurable residues at 17 months
Comparator Or BaselineResidues persisted ~5 months for Atrazine
Quantified Difference>3x longer persistence duration
ConditionsField experiment in conventionally cultivated cornfield soils (silt loam and silty clay loam).

For applications requiring long-duration pre-emergent weed control, Terbuthylazine's greater persistence reduces the need for subsequent herbicide applications, impacting both material and labor costs.

Differential Efficacy on Grassy Weeds Compared to Atrazine

While often showing equivalent control of broadleaf weeds, field trials indicate Terbuthylazine can provide superior control of key grass species compared to atrazine. [cite: REFS-1, REFS-2] In a study on second-crop maize, Terbuthylazine achieved up to 87.5% control of grasses, whereas atrazine's efficacy reached up to 76.3% under the same conditions. [cite: REFS-1] This performance advantage on specific weed types is a critical differentiator for integrated weed management programs.

Evidence DimensionGrass Weed Control Efficacy (%)
Target Compound DataUp to 87.5% control
Comparator Or BaselineUp to 76.3% control for Atrazine
Quantified DifferenceUp to 11.2 percentage points higher efficacy on grasses
ConditionsPost-emergence application in second-crop maize in Brazil.

Selecting Terbuthylazine can lead to more effective control of mixed weed populations that include problematic grasses, potentially improving crop yields and reducing the need for additional grass-specific herbicides.

Long-Season Weed Control in Maize and Sorghum

Due to its significantly greater soil persistence compared to atrazine, Terbuthylazine is the indicated choice for agricultural systems requiring season-long, pre-emergent control of broadleaf and grassy weeds from a single application. [cite: REFS-1] This is particularly relevant in conservation tillage or long-cycle crops where re-application is impractical or cost-prohibitive.

Weed Management in Areas with Leaching Concerns

In regions with sandy soils, high rainfall, or vulnerable groundwater aquifers, Terbuthylazine's lower water solubility makes it a more environmentally sound choice than atrazine. [cite: REFS-2] Its reduced mobility minimizes the risk of the active ingredient leaching out of the root zone and contaminating water resources, a critical factor for regulatory compliance and sustainable practices.

Formulations Targeting Mixed Weed Spectra with Problematic Grasses

For integrated weed management programs facing pressure from both broadleaf weeds and specific grass species, Terbuthylazine offers a distinct advantage. Its demonstrated higher efficacy against certain grasses compared to atrazine allows for the development of more effective, broader-spectrum herbicide formulations, potentially simplifying tank mixes and improving overall field performance. [cite: REFS-3]

Physical Description

Colorless to white solid with a rotten odor; [HSDB]

Color/Form

Colorless powder
White solid
Off-white. Powdery solid, waxy and globula

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

229.1094232 Da

Monoisotopic Mass

229.1094232 Da

Heavy Atom Count

15

Density

1.122 g/cu cm at 20 °C

LogP

3.21 (LogP)
log Kow = 3.40

Odor

Rancid, putrid

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride and nitrogen oxides/.

Melting Point

175.5 °C

UNII

M095B391J7

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Photosynthetic electron transport inhibitor at the photosystem II receptor site. Maize tolerance of triazines is attributed to conjugation with glutathione. ...Herbicide, absorbed mainly by the roots.

Vapor Pressure

0.00000112 [mmHg]
0.09 mPa (6.75X10-7 mm Hg) at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

5915-41-3

Absorption Distribution and Excretion

In a rat metabolism study, (14)C-terbuthylazine (3.6 mg) was administered orally to Wistar rats. Terbuthylazine was rapidly (50% excreted by 16-17 hrs) and completely metabolized and did not accumulate in tissues. Radioactivity was excreted equally in urine and feces in males, but in females about 66% of the radiolabel was excreted in the urine.
In mammals, following oral administration, 72-84% is eliminated in the urine and feces within 24 hr, and almost all within 48 hr.
Terbuthylazine (TBA) is an herbicide widely used in corn cultivation. Herein we evaluate the measurement of hair TBA as biomarkers of exposure. Five Sprague Dawley rats were gavaged with TBA for 3 days, and then the back hair was shaved and analyzed for TBA. In addition, head hair samples from 10 corn farmers, 9 rural residents, and 6 urban residents were collected at the end of the application season. Hair TBA was detected by liquid chromatography triple quadrupole mass spectrometry after solvent extraction. TBA was quantifiable in all rat samples with a mean concentration of 0.92 (+ or - 0.26)ng/mg, which corresponds to a 0.12% incorporation rate. TBA was quantifiable in all farmer samples (median: 0.67 ng/mg), in 75% of rural resident samples (0.01ng/mg) and in none of the urban resident samples (<0.01 ng/mg), with a statistical difference among groups (P<0.01). Our results suggest that TBA is incorporated in hair and prompt further investigation on the use of hair TBA as a potential biomarker of cumulative exposure.

Metabolism Metabolites

Metabolism of terbuthylazine in rats is similar to other chloro-s-triazine herbicides. The major routes of metabolism are hydrolysis of the chlorine moiety and mono- or didealkylation. Hydroxylation of one or both of the dealkylated amine groups may also occur.
Urine and feces contained up to 25 and 15 identified metabolites, respectively, most of which were polar. Degradation of the triazine ring did not occur. Ammeline and ammelide, 2 dechlorinated and dealkylated/hydroxylated metabolites common to all triazines, were identified in low amounts in the feces.
In mammals, following oral administration, ...a de-ethyl metabolite forms rapidly, followed by conjugates of products formed by oxidation of one methyl group of the tert-butyl moiety. All are rapidly excreted.
/Terbutylethylazine/ was rapidly metabolized to water soluble compounds in the leaves of corn, sorghum, and sugar cane and more slowly in susceptible barley, by displacement of the 2-chloro group with glutathione or gamma-glutamylcysteine.
The metabolism of atrazine (and three other triazine herbicides, terbuthylazine, ametryne, and tebutryne) has been investigated in vitro in liver microsomes from rats, pigs, and humans. The principal phase-1 reactions in all three species were N-monodealkylation, hydroxylation of the isopropyl or tert-butyl moiety and sulfoxidation of the substrate. Although all species produced the same type of metabolites, there were spiecies specific differences in the metabolite ratios. Subsequent studies have shown that cytochrome P450 1A2 is the major phase-1 enzyme involved in the metabolism of s-triazine in human liver micrsomes. /Triazine herbicides/
Terbuthylazine has known human metabolites that include 2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol and 1-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol.

Wikipedia

Terbuthylazine

Use Classification

Pesticides -> Herbicides -> Triazine herbicides -> Chlorotriazine herbicides
Microbiocides, Algicides, Herbicides
Pharmaceuticals
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Terbuthylazine is produced by reaction of cyanuric chloride with tert-butylamine, followed by treatment with ethylamine in the presence of sodium hydroxide.
Produced by reacting trichloro-1,3,5-triazine in a first step with 1 equivalent of tert-butylamine and, in second step, with 1 equivalent of ethylamine in the presence of sodium hydroxide ...

General Manufacturing Information

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies terbuthylazine (technical grade) as Class III: slightly hazardous; Main Use: herbicide.
Slightly longer duration in its action than simazine and atrazine ... .
USA: Not marketed.

Analytic Laboratory Methods

Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: terbuthylazine; Matrix: filtered natural-water; Detection Limit: 0.0045 ug/L.
Method: USGS-NWQL O-1121-91; Procedure: gas chromatography-mass spectrometry; Analyte: terbuthylazine; Matrix: natural water; Detection Limit: 0.054 ug/L.
Method: AOAC 981.04, Terbuthylazine in Pesticide Formulations using Gas Chromatographic Method; Analyte: terbuthylazine; Matrix: pesticide formulations; Detection Level: not provided.
Method: 619, The Determination of Triazine Pesticides in Municipal and Industrial Wastewater; Procedure: gas chromatography; Analyte: terbuthylazine; Matrix: industrial and municipal discharges; Detection Level: 0.03 ug/L.
For more Analytic Laboratory Methods (Complete) data for TERBUTHYLAZINE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Procedure for determining s-triazine herbicides such as terbutylethylazine in urine & biological tissues by gas chromatography/flame ionization detection is described. Urine samples are extracted with ether & biological tissues with chloroform. Residues obtained after evaporation of solvent are dissolved in dimethylformamide. Most of the lipids can be removed by n-pentane partitioning.

Storage Conditions

Do not contaminate water, food or feed by storage ... Protect from freezing. /Bellacide 329/

Stability Shelf Life

Stable in neutral, weakly acidic and weakly alkaline media; hydrolysed in acidic or alkaline media.
At 20 °C, 50% hydrolysis (calculated) occurs in: 8 days at pH 1; 86 days at pH 5; > 200 days at pH 9; 12 days at pH 13

Dates

Last modified: 08-15-2023

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